N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(3-acetamido-2,4,6-trimethylphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8-5-9(2)14(17-11(4)18)10(3)12(8)7-16-13(19)6-15/h5H,6-7H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMDAQVTBUUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)CCl)C)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 3-amino-2,4,6-trimethylbenzyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-[3-(acetylamino)-2,4,6-trimethylbenzyl].
Chloroacetamide Formation: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetylamino and trimethylbenzyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine can yield an amide derivative.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide and similar compounds. A notable study screened several N-substituted phenyl-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings indicated that compounds with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial activity.
Key Findings:
- Gram-positive bacteria: The compound showed significant effectiveness against S. aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria: It was less effective against E. coli.
- Yeast: Moderate effectiveness was noted against C. albicans.
The variation in biological activity was attributed to the lipophilicity of the compounds, which facilitates their passage through cell membranes .
Modulation of Biological Pathways
Another promising application of this compound lies in its potential to modulate protein phosphatase 2A (PP2A) activity. Research has shown that certain chloroacetamides can influence PP2A methylation and activity, which is crucial in regulating various cellular processes.
Potential Applications:
- Neurological Disorders: Compounds that modulate PP2A activity may be beneficial in treating neurodegenerative diseases by influencing tau phosphorylation levels.
- Metabolic Disorders: The ability to affect PP2A could also extend to conditions like diabetes and metabolic syndrome, where PP2A plays a significant role in insulin signaling pathways .
Several case studies have been conducted to explore the applications of chloroacetamides similar to this compound:
- Study on Antimicrobial Efficacy: A comprehensive screening revealed that derivatives with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria due to their enhanced lipophilicity .
- PP2A Modulation Research: Investigations into the modulation of PP2A by chloroacetamides have shown promising results in reducing tau phosphorylation levels in cellular models, suggesting potential therapeutic avenues for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloroacetamide group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: N-(2,4,6-Trimethylphenyl) Chloroacetamides
The closest structural analogs to N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide are derivatives of N-(2,4,6-trimethylphenyl) acetamides with varying halogen substitutions. Key comparisons include:
Key Findings:
- Substituent Effects: The introduction of chloro groups on the acetamide moiety (e.g., TMPCA vs. TMPDCA) increases molecular polarity and alters crystal packing. Dichloro derivatives exhibit reduced symmetry and larger unit cells compared to monochloro analogs .
- This group may also sterically hinder rotation around the benzyl-acetamide bond, affecting conformational flexibility .
Functional Group Comparisons: Chloroacetamides in Agrochemicals
Chloroacetamides are widely utilized in agrochemicals due to their herbicidal activity. While the target compound lacks direct pesticidal data, its chloroacetamide core aligns with structurally related herbicides:
Key Differences :
- Substituent Complexity: The target compound’s trimethylbenzyl and acetylamino groups introduce steric bulk and polarity absent in simpler herbicides like alachlor. These features may reduce volatility or alter bioavailability .
- Reactivity : The benzylic chlorine in the target compound is less labile than the α-chloro group in alachlor, which is critical for herbicidal activity via inhibition of fatty acid elongation .
Crystallographic and Conformational Analysis
Comparative crystallographic studies of N-aryl chloroacetamides reveal:
- Bond Parameters: In TMPCA, the C–Cl bond length is 1.78 Å, slightly elongated compared to non-halogenated analogs (e.g., N-phenylacetamide: C–O = 1.23 Å) due to chlorine’s electronegativity .
- Ring Distortions: Substitutions on the phenyl ring (e.g., methyl or chloro groups) induce minor distortions in aromatic ring geometry. For example, the mean C–C bond length in TMPCA’s phenyl ring is 1.39 Å, consistent with electron-donating methyl groups stabilizing the ring .
Biological Activity
N-[3-(Acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is a compound belonging to the class of chloroacetamides, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- CAS Number : 924841-94-1
Properties
This compound features:
- An acetylamino group that enhances its solubility and biological activity.
- A chloroacetamide moiety that contributes to its antimicrobial properties.
Antimicrobial Activity
Research has shown that chloroacetamides exhibit significant antimicrobial activity. A study focusing on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds are effective against various pathogens, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
The effectiveness of these compounds varied based on the substituents attached to the phenyl ring. Specifically, compounds with halogenated substitutions exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the position and type of substituents significantly influence biological activity. The following table summarizes key findings from SAR studies on related chloroacetamides:
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl) | High | Moderate | Low |
| N-(4-fluorophenyl) | High | Moderate | Moderate |
| N-(3-bromophenyl) | Very High | Low | Moderate |
| N-[3-(acetylamino)-2,4,6-trimethylbenzyl] | Moderate | Low | Moderate |
This table illustrates how specific modifications in the chemical structure can enhance or diminish biological activity.
Study 1: Antimicrobial Efficacy Testing
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested various chloroacetamides against clinical strains of bacteria and fungi. The results indicated that this compound showed moderate activity against MRSA and was less effective against E. coli. This finding aligns with the general trend observed in other chloroacetamides where Gram-positive bacteria were more susceptible than Gram-negative strains .
Study 2: QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis was conducted to predict the biological activity of newly synthesized chloroacetamides. The study concluded that compounds meeting Lipinski's Rule of Five (Ro5) had favorable pharmacokinetic properties, which is crucial for their potential therapeutic applications. The analysis highlighted that the presence of an acetylamino group significantly contributed to enhancing antimicrobial properties .
Q & A
Advanced Research Question
- Antioxidant activity : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
- Antibacterial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
- Enzyme inhibition : Fluorescence-based assays for targets like acetylcholinesterase or angiotensin-converting enzyme (ACE) .
How do steric effects from 2,4,6-trimethyl substitution impact the reactivity of the chloroacetamide group?
Advanced Research Question
The 2,4,6-trimethylbenzyl group creates a sterically shielded environment, reducing nucleophilic substitution rates at the chloroacetamide CH₂Cl group. This is evident in slower reaction kinetics compared to unsubstituted analogs . However, the electron-donating methyl groups increase electron density on the aromatic ring, potentially stabilizing intermediates in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
